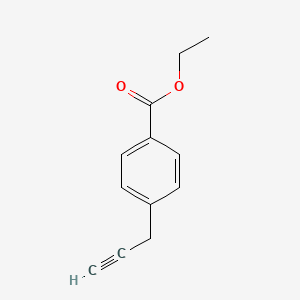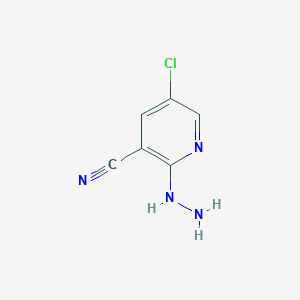
2-(Chloromethyl)-4-methyl-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-methyl-5-nitropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloromethyl group at the second position, a methyl group at the fourth position, and a nitro group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-5-nitropyridine typically involves the chloromethylation of 4-methyl-5-nitropyridine. One common method includes the reaction of 4-methyl-5-nitropyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The major product is 2-(Chloromethyl)-4-methyl-5-aminopyridine.
Oxidation: The major product is 2-(Chloromethyl)-4-carboxy-5-nitropyridine.
科学研究应用
2-(Chloromethyl)-4-methyl-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-methyl-5-nitropyridine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-5-nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-5-nitropyridine: Lacks the methyl group, which can affect its chemical properties and reactivity.
Uniqueness
2-(Chloromethyl)-4-methyl-5-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which provide a combination of reactivity and functionality that is valuable in various chemical and biological applications. The methyl group also contributes to its distinct chemical behavior compared to similar compounds.
属性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,3H2,1H3 |
InChI 键 |
AYTBITQMLOUDQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


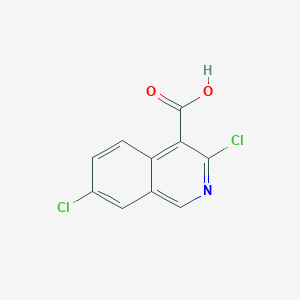
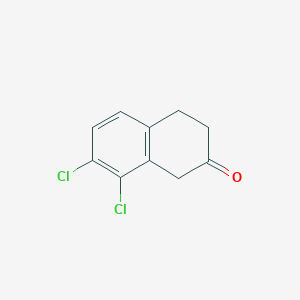
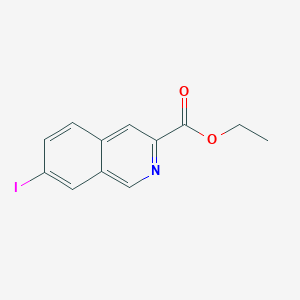
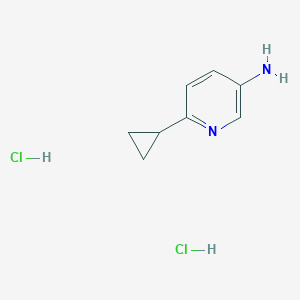
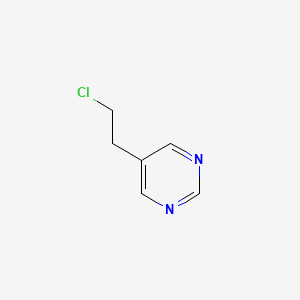
![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
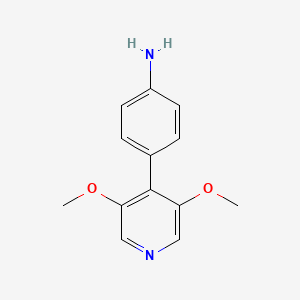
![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)

